Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)-
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Overview
Description
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound that features a unique combination of triphosphoric acid and a pyrrolo-pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- typically involves multiple steps. The initial step often includes the preparation of the pyrrolo-pyridine derivative, which is then coupled with triphosphoric acid under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolo-pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
Triphosphoric acid esters: Other esters of triphosphoric acid may have different substituents but share similar chemical properties.
Uniqueness
What sets Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- apart is its unique combination of a pyrrolo-pyridine moiety with a triphosphoric acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132062-52-3 |
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Molecular Formula |
C12H17N2O11P3 |
Molecular Weight |
458.19 g/mol |
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] [(2S,5R)-5-pyrrolo[2,3-b]pyridin-1-yloxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N2O11P3/c15-26(16,17)24-28(20,21)25-27(18,19)22-8-10-3-4-11(23-10)14-7-5-9-2-1-6-13-12(9)14/h1-2,5-7,10-11H,3-4,8H2,(H,18,19)(H,20,21)(H2,15,16,17)/t10-,11+/m0/s1 |
InChI Key |
SIUZGIDBRICVRS-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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